(3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine

Catalog No.
S13953042
CAS No.
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)meth...

Product Name

(3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine

IUPAC Name

[3-[(3-methyloxetan-3-yl)methoxy]pyridin-4-yl]methanamine

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-11(6-14-7-11)8-15-10-5-13-3-2-9(10)4-12/h2-3,5H,4,6-8,12H2,1H3

InChI Key

VFQUPVHINRDOTM-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)COC2=C(C=CN=C2)CN

(3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine is an organic compound characterized by its complex structure, which includes a pyridine ring substituted with a methoxy group and a methanamine moiety. The molecular formula of this compound is C11H16N2O2C_{11}H_{16}N_{2}O_{2}. It features a unique combination of functional groups that may contribute to its potential biological activity and chemical reactivity.

, including:

  • Oxidation: The methanamine group can be oxidized to form corresponding oxides or other oxidized derivatives.
  • Reduction: Reduction processes can convert the compound into its reduced forms, such as primary amines or alcohols.
  • Substitution Reactions: The compound can engage in nucleophilic or electrophilic substitution reactions, allowing for the introduction of different functional groups.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in various chemical contexts.

The synthesis of (3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine generally involves several key steps:

  • Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving precursors such as halohydrins or epoxides under basic conditions.
  • Attachment to Pyridine: The oxetane moiety is attached to a pyridine derivative via nucleophilic substitution, typically requiring strong bases and suitable leaving groups.
  • Introduction of the Methanamine Group: This step finalizes the synthesis by incorporating the methanamine functionality.

Optimizing these synthetic routes can enhance yield and purity, potentially utilizing advanced techniques like continuous flow reactors.

The compound has potential applications in various fields:

  • Medicinal Chemistry: It can serve as a building block for pharmaceuticals targeting neurological disorders or inflammation.
  • Materials Science: Its unique structural properties may allow for applications in developing advanced materials, such as polymers and coatings.
  • Biological Research: It can act as a probe or ligand in studies aimed at understanding biomolecular functions.
  • Industrial

The interaction studies for (3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine focus on its binding affinities and mechanisms of action with specific biological targets. These studies are crucial for understanding how the compound may modulate biological pathways, potentially leading to therapeutic applications. Investigating these interactions could provide insights into its pharmacodynamics and pharmacokinetics.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with (3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine, including:

  • (6-((3-Methyloxetan-3-yl)methoxy)pyridin-2-yl)methanamine: This compound differs in the position of the methanamine group on the pyridine ring, affecting reactivity and binding properties.
  • (6-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine: A positional isomer that may exhibit different chemical and biological characteristics.
  • (6-((3-Methyloxetan-3-yl)methoxy)pyrimidin-3-yl)methanamine: Featuring a pyrimidine ring instead of pyridine, which influences electronic properties and molecular interactions.

The uniqueness of (3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to these analogs. Further comparative studies could illuminate its potential advantages in various applications.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.121177757 g/mol

Monoisotopic Mass

208.121177757 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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